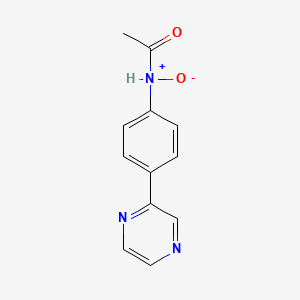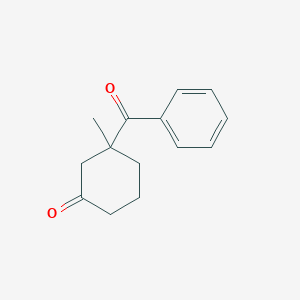
3-Benzoyl-3-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-3-methylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a benzoyl group attached to the third carbon of a cyclohexanone ring, with a methyl group also attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-3-methylcyclohexan-1-one typically involves the Friedel-Crafts acylation of 3-methylcyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using benzoyl chloride and AlCl3.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-Benzoyl-3-methylcyclohexanol.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The compound’s effects are mediated through its influence on cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcyclohexanone: Lacks the benzoyl group, making it less reactive in electrophilic substitution reactions.
Benzoylcyclohexane: Lacks the methyl group, resulting in different steric and electronic properties.
Uniqueness
3-Benzoyl-3-methylcyclohexan-1-one is unique due to the presence of both benzoyl and methyl groups on the cyclohexanone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
106697-31-8 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-benzoyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(9-5-8-12(15)10-14)13(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI-Schlüssel |
AARDFOVXUOJIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=O)C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


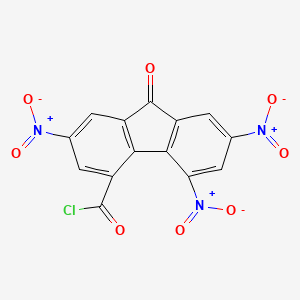
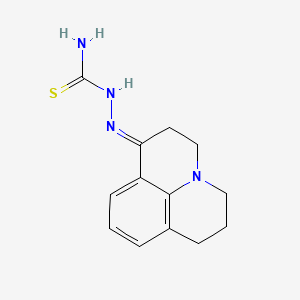
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
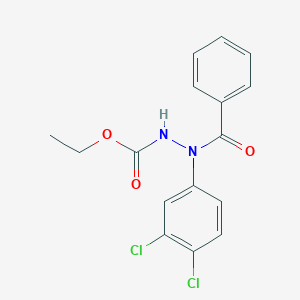
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
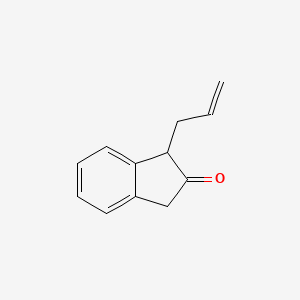
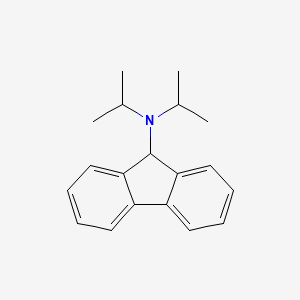
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
